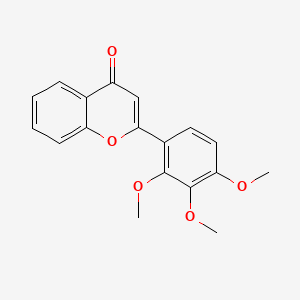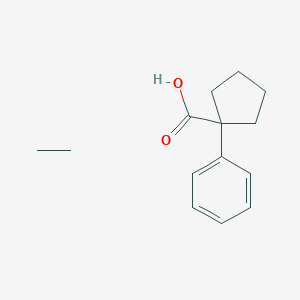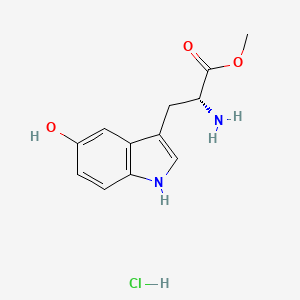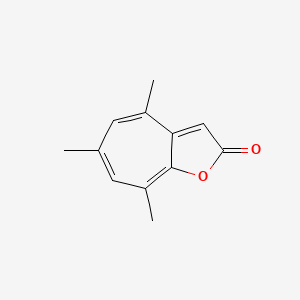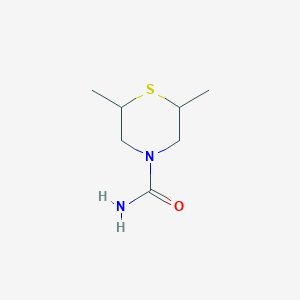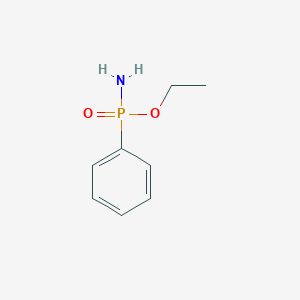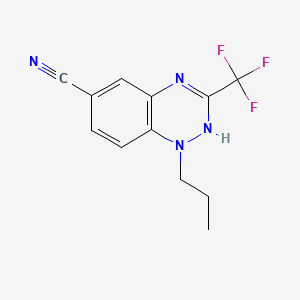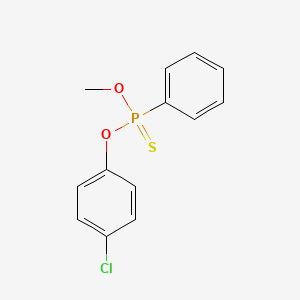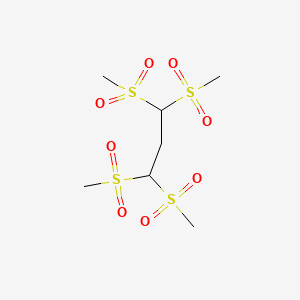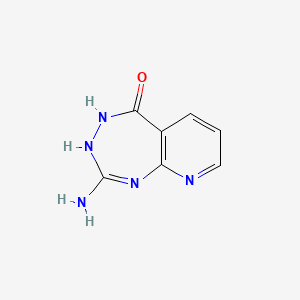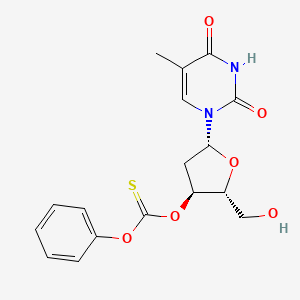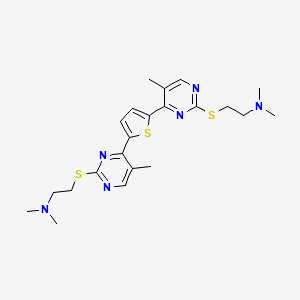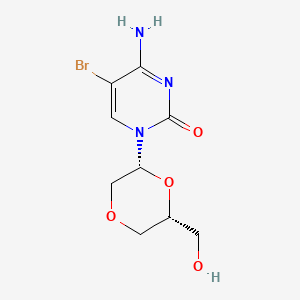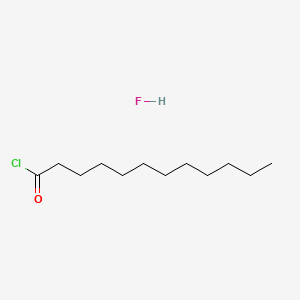
Dodecanoyl chloride;hydrofluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecanoyl chloride;hydrofluoride is a compound that combines dodecanoyl chloride, also known as lauroyl chloride, with hydrofluoride. Dodecanoyl chloride is an acid chloride derived from dodecanoic acid (lauric acid), and hydrofluoride is a solution of hydrogen fluoride in water. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
准备方法
Synthetic Routes and Reaction Conditions
Dodecanoyl chloride is typically synthesized by reacting dodecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:
C12H24O2+SOCl2→C12H23ClO+SO2+HCl
This reaction yields dodecanoyl chloride along with sulfur dioxide and hydrogen chloride as by-products .
Industrial Production Methods
In industrial settings, dodecanoyl chloride is produced on a larger scale using similar methods but with optimized conditions to maximize yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
Dodecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Hydrolysis: Reacts with water to produce dodecanoic acid and hydrogen chloride.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters
Common Reagents and Conditions
Alcohols: Used in esterification reactions to form esters.
Amines: Used to form amides.
Water: Used in hydrolysis reactions to form carboxylic acids
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis reactions
科学研究应用
Dodecanoyl chloride;hydrofluoride has several scientific research applications, including:
Surface Modification: Used to modify the surface properties of materials such as chitosans and microfibrillated cellulose to improve solubility and dispersibility.
Antimicrobial Agents: Derivatives of dodecanoic acid have been studied for their antimicrobial properties against various bacterial and fungal strains.
Hydrophobic Biomaterials: Used in the synthesis of hydrophobic biomaterials for applications in packaging and water-repellent materials.
作用机制
The mechanism of action of dodecanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The hydrofluoride component enhances the reactivity of the compound by providing a source of fluoride ions, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
Octadecanoyl Chloride: Similar to dodecanoyl chloride but with a longer carbon chain, leading to different physical properties and reactivity.
Hexanoyl Chloride: A shorter-chain analog with different reactivity and applications.
Uniqueness
Dodecanoyl chloride;hydrofluoride is unique due to its specific chain length and the presence of the hydrofluoride component, which enhances its reactivity and expands its range of applications compared to other acid chlorides .
属性
CAS 编号 |
71549-85-4 |
|---|---|
分子式 |
C12H24ClFO |
分子量 |
238.77 g/mol |
IUPAC 名称 |
dodecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H |
InChI 键 |
YNHPVGCKMXEYOX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)Cl.F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


